(Lys7)-Phalloidin Trifluoroacetate

Description

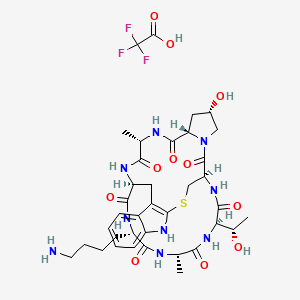

Phallotoxin Core Structure and Modifications

Phallotoxins, including phalloidin (B8060827) and its derivatives, are characterized by a rigid, bicyclic heptapeptide (B1575542) structure, meaning they are composed of seven amino acids. wikipedia.orgwikipedia.org This unique architecture is fundamental to their biological activity. The cyclic nature of the peptide backbone contributes to its conformational stability. wikipedia.org

A key feature of the phallotoxin structure is an unusual thioether cross-link between a cysteine and a tryptophan residue, forming a tryptathionine bridge. wikipedia.orgnih.gov This internal ring structure significantly enhances the rigidity of the molecule. wikipedia.orgnih.gov The structural integrity conferred by this bridge is essential for the high-affinity binding of phallotoxins to their target, F-actin. nih.gov Disruption of this thioether linkage, for instance at an elevated pH, results in a loss of affinity for actin. abcam.com

Each of the seven amino acid residues in the phalloidin sequence plays a role in its structure and function. The modification in (Lys7)-Phalloidin, the substitution with lysine (B10760008) at position 7, provides a primary amine group that can be readily conjugated to other molecules, such as fluorescent dyes, without significantly compromising its binding affinity for F-actin. nih.gov Other residues within the phalloidin molecule are crucial for the specific interactions with actin subunits. For instance, studies have shown that residues like dihydroxy-L-leucine at position 7 in the parent phalloidin molecule face the outside of the filament upon binding. researchgate.net

| Feature | Description | Significance |

| Core Structure | Bicyclic Heptapeptide | Provides a stable and rigid molecular scaffold. |

| Key Bridge | Tryptathionine (Cys-Trp) | Confers significant structural rigidity, essential for high-affinity F-actin binding. |

| Modification Site | Position 7 (Lysine) | Allows for conjugation of probes like fluorophores for visualization studies. |

Mechanism of F-Actin Binding

(Lys7)-Phalloidin, like other phallotoxins, exhibits a high degree of specificity for filamentous actin (F-actin) over its monomeric precursor, globular actin (G-actin). wikipedia.orgthermofisher.comnih.gov This selectivity is a cornerstone of its utility as a staining reagent in microscopy. wikipedia.org Phalloidin binds at the interface between adjacent actin subunits within the filament, effectively acting as a bridge that stabilizes the filament structure. wikipedia.orgresearchgate.net This binding locks the subunits together, preventing the depolymerization of F-actin. wikipedia.org It is believed that phalloidin cannot bind to G-actin because its binding site is only fully formed in the context of the polymerized filament, involving interactions with multiple actin subunits. researchgate.net

The binding of phalloidin to F-actin is stoichiometric. While some sources suggest a binding ratio of approximately one phallotoxin molecule per actin subunit thermofisher.comthermofisher.com, other studies have concluded that the binding ratio is 1:2, meaning one molecule of phalloidin binds to and stabilizes two actin subunits. nih.gov This interaction is very strong, which explains why phalloidin effectively prevents the dissociation of actin subunits from the ends of the filaments. wikipedia.org The binding site for phalloidin is located in a pocket formed by three adjacent actin subunits. researchgate.net Affinity labeling studies have identified that phalloidin derivatives bind to specific amino acid residues on actin, including glutamic acid-117, methionine-119, and methionine-355. nih.govnih.gov

| Parameter | Description |

| Binding Specificity | High affinity for F-actin, negligible binding to G-actin. |

| Binding Site | At the interface between adjacent actin subunits, spanning three monomers. |

| Effect on Actin | Stabilizes F-actin, prevents depolymerization, and inhibits ATP hydrolysis activity of F-actin. |

| Binding Stoichiometry | Reported as both 1:1 and 1:2 (phalloidin molecule:actin subunits). |

Properties

IUPAC Name |

(1S,14R,18S,20S,23S,28S,31S,34R)-28-(4-aminobutyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N9O9S.C2HF3O2/c1-16-28(47)40-24-13-21-20-8-4-5-9-22(20)42-34(21)54-15-25(35(53)44-14-19(46)12-26(44)32(51)38-16)41-33(52)27(18(3)45)43-29(48)17(2)37-30(49)23(39-31(24)50)10-6-7-11-36;3-2(4,5)1(6)7/h4-5,8-9,16-19,23-27,42,45-46H,6-7,10-15,36H2,1-3H3,(H,37,49)(H,38,51)(H,39,50)(H,40,47)(H,41,52)(H,43,48);(H,6,7)/t16-,17-,18-,19-,23-,24-,25-,26-,27+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLSNGBZFNPGNJ-FUQRCJCKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)C)C(C)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCCN)C)[C@H](C)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50F3N9O11S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393889-01-4 |

Source

|

| Record name | 1393889-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Basis and Molecular Interactions

Mechanism of F-Actin Binding

Molecular Interface Analysis of (Lys7)-Phalloidin with F-actin

(Lys7)-Phalloidin Trifluoroacetate (B77799), a synthetic analog of phalloidin (B8060827), demonstrates a strong and specific binding affinity for F-actin. Research on a closely related analog, [D-Abu2-Lys7]-phalloin, shows that it binds to F-actin with a notable association constant. nih.govresearchgate.net The binding site for phalloidin and its derivatives is located at the interface between three adjacent actin subunits within the filament. nih.govyale.edu This strategic position allows it to act as a molecular "staple," reinforcing the contacts between actin protomers, particularly across the two long-pitch helices of the filament. nih.gov The interaction is highly specific to the polymerized, filamentous form of actin (F-actin), with negligible binding to monomeric G-actin. aatbio.comthermofisher.com This specificity is crucial for its function as a stabilizing agent. The lysine (B10760008) residue at position 7 allows for the attachment of reporter molecules, such as fluorophores, creating valuable probes for visualizing the actin cytoskeleton without significantly impairing the binding interaction. nih.govresearchgate.net

Conformational Changes Induced in Actin Filaments upon Binding

The binding of phalloidin derivatives to F-actin is not a passive event; it actively induces conformational changes that propagate through the filament. Spectroscopic and structural studies have revealed that these changes are cooperative in nature. nih.gov The binding of a single phalloidin molecule can alter the conformation of as many as seven neighboring actin protomers. nih.gov This allosteric effect results in stronger contacts between the actin subunits. nih.gov Specifically, site-directed spin-labeling experiments have shown an increase in interactions along the interstrand interfaces between the hydrophobic loop and the C-terminus of adjacent protomers. nih.gov These induced structural alterations are believed to be the primary mechanism behind the profound stabilization of the actin filament. Further evidence from studies using fluorescently labeled phalloidin indicates that conformational changes in F-actin are integral to processes like active tension development in muscle fibers. nih.gov

Influence on Actin Dynamics and Polymerization Equilibrium

The interaction of (Lys7)-Phalloidin Trifluoroacetate with F-actin fundamentally alters the dynamic equilibrium between G-actin monomers and F-actin polymers. This modulation is characterized by enhanced filament stability and a significant shift in polymerization kinetics.

Stabilization of F-Actin Filaments

One of the most well-documented effects of phalloidin and its analogs is the potent stabilization of F-actin filaments. nih.gov This stabilization makes the filaments remarkably resistant to depolymerization by various chemical and physical challenges, such as treatment with potassium iodide or elevated temperatures. nih.govthermofisher.com Differential scanning calorimetry provides a quantitative measure of this effect, showing that saturating concentrations of phalloidin increase the thermal transition temperature (T_m) of F-actin from 69.5°C to 83.5°C. nih.gov This substantial increase in T_m signifies a more stable filament structure. The stabilizing effect is so pronounced that it is widely exploited in laboratory settings to preserve actin structures for microscopy and other in vitro assays. nih.govcytoskeleton.com

Table 1: Effect of Phalloidin on the Thermal Stability of F-Actin This interactive table summarizes the change in the transition temperature (T_m) of F-actin upon phalloidin binding, as determined by differential scanning calorimetry.

| Condition | Transition Temperature (T_m) | Change in T_m |

|---|---|---|

| F-Actin (Control) | 69.5°C | N/A |

| F-Actin + Phalloidin | 83.5°C | +14.0°C |

Data sourced from biochemical studies. nih.gov

Reduction of Actin Subunit Dissociation Rates

The stabilization of F-actin filaments is a direct consequence of a dramatic reduction in the rate at which actin subunits (monomers) dissociate from the filament ends. tocris.complos.org Phalloidin effectively "locks" the subunits in place, preventing their departure. nih.govresearchgate.net Kinetic studies have precisely quantified this effect, demonstrating that in the presence of phalloidin, the dissociation rate constant is reduced to virtually zero at both the preferred (barbed) and non-preferred (pointed) ends of the filament. nih.gov This inhibition of monomer dissociation is the cornerstone of phalloidin's ability to shift the actin polymerization equilibrium. nih.govresearchgate.net

Effects on Critical Concentration for Actin Polymerization

The critical concentration (Cc) is the concentration of G-actin monomers at which the rate of polymerization equals the rate of depolymerization. By drastically reducing the monomer dissociation rate, phalloidin significantly lowers the critical concentration required for actin polymerization. aatbio.comtocris.comnih.gov Research has shown that phalloidin can lower the Cc at both ends of the filament to effectively zero. nih.govresearchgate.net This means that in the presence of phalloidin, polymerization can occur and be maintained at G-actin concentrations that would normally favor depolymerization. cytoskeleton.comnih.gov This effect promotes a net increase in the amount of polymerized actin within a system. nih.gov

Table 2: Impact of Phalloidin on Actin Dissociation Rates and Critical Concentration This interactive table presents research findings on the kinetic parameters of actin polymerization in the presence and absence of phalloidin.

| Filament End | Parameter | Control Value | Value with Phalloidin |

|---|---|---|---|

| Preferred (Barbed) | Dissociation Rate Constant | 0.317 s⁻¹ | ~ 0 s⁻¹ |

| Critical Concentration | 0.10 µM | ~ 0 µM | |

| Non-preferred (Pointed) | Dissociation Rate Constant | 0.269 s⁻¹ | ~ 0 s⁻¹ |

| Critical Concentration | 1.02 µM | ~ 0 µM |

Data derived from kinetic studies on skeletal muscle actin. nih.govresearchgate.net

Synthesis and Derivatization Strategies for Research Applications

Chemical Synthesis Methodologies of (Lys7)-Phalloidin and Analogues

The total synthesis of phallotoxins like (Lys7)-Phalloidin has evolved from challenging solution-phase routes to more adaptable solid-phase approaches. nih.govacs.org These modern strategies facilitate the production of analogs for research applications by allowing systematic modifications to the peptide backbone and side chains. rsc.org The synthesis hinges on three critical stages: the assembly of the linear heptapeptide (B1575542), the formation of the characteristic tryptathionine thioether bridge, and the final macrolactamization to yield the bicyclic structure. wikipedia.org

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) has become the predominant method for assembling the linear peptide precursor of phalloidin (B8060827) analogs. nih.govrsc.org This technique involves anchoring the initial amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. The key advantages of SPPS include the ability to use excess reagents to drive reactions to completion and simplified purification of intermediates by simple filtration and washing. rsc.org

The choice of resin and linker is critical for a successful synthesis, as it dictates the conditions under which the final peptide can be cleaved while side-chain protecting groups remain intact. nih.gov For syntheses employing the Fmoc/tBu strategy, acid-labile linkers are required. biosynth.com

Wang Resin: This is one of the most common supports for SPPS when the desired product is a peptide acid. peptide.comseplite.com The p-alkoxybenzyl alcohol linker is cleaved by moderate acid treatment, typically with trifluoroacetic acid (TFA). peptide.comrsc.org

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions. This is particularly advantageous for producing protected peptide fragments that can be used in subsequent solution-phase cyclizations or fragment condensations. nih.gov

Rink Amide Resin: When a C-terminal amide is desired, or for specific on-resin cyclization strategies, the Rink Amide linker is often employed. It is also cleaved by TFA. biosynth.comrsc.org

The properties of the polymer support itself, such as polystyrene or polyethylene (B3416737) glycol (PEG) composites, also influence the synthesis by affecting solvent swelling, reaction kinetics, and the accommodation of the growing peptide chain. biosynth.comsigmaaldrich.com

Table 1: Comparison of Common Resins in SPPS

| Resin Type | Linker Type | Cleavage Condition | Key Advantage |

| Wang Resin | p-Alkoxybenzyl alcohol | Moderate acid (e.g., TFA) | Widely used for peptide acids. peptide.comseplite.com |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Chlorotrityl | Very mild acid | Ideal for preparing protected peptide fragments. nih.gov |

| Rink Amide Resin | Rink Amide | Moderate acid (e.g., TFA) | Used for synthesizing peptide amides. biosynth.com |

| PAM Resin | Phenylacetamidomethyl | Strong acid (e.g., HF) | Offers high stability to TFA, suitable for Boc-SPPS. peptide.com |

Fmoc/tBu Strategy: This is the most prevalent approach in modern SPPS. rsc.org The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed at each cycle using a mild base like piperidine (B6355638). seplite.comnih.gov Side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu), which are stable to piperidine but are removed during the final cleavage from the resin with a strong acid like TFA. seplite.comrsc.org This orthogonal system provides mild deprotection conditions, minimizing side reactions. seplite.com For the synthesis of a (Lys7)-phalloidin precursor, the lysine (B10760008) side-chain amine would typically be protected with a Boc group, which is also cleaved by TFA.

Boc/Bzl Strategy: An older, yet still reliable method, this strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed by TFA at each step. slideshare.netnih.gov Side chains are protected with benzyl (B1604629) (Bzl)-based groups, which are more stable to TFA and require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for final removal along with cleavage from the resin (e.g., PAM resin). peptide.comnih.gov While effective, the harsh final cleavage step using HF is a significant drawback. nih.gov

Table 2: Protecting Group Strategies in Peptide Synthesis

| Strategy | Nα-Protection | Side-Chain Protection | Final Cleavage/Deprotection | Key Feature |

| Fmoc/tBu | Fmoc (Base-labile) | tBu-based (Acid-labile) | TFA | Orthogonal scheme with mild conditions. seplite.comnih.gov |

| Boc/Bzl | Boc (Acid-labile) | Bzl-based (HF-labile) | HF | Robust but requires harsh final deprotection. nih.gov |

The final step in SPPS using the Fmoc/tBu strategy involves treating the resin-bound peptide with a cleavage cocktail, most commonly based on trifluoroacetic acid (TFA). ambiopharm.comacs.org This strong acid serves two purposes: it cleaves the ester or amide linkage between the peptide and the resin (for linkers like Wang or Rink Amide) and simultaneously removes the acid-labile side-chain protecting groups (like tBu and Boc). seplite.com

During this process, any free amino groups on the peptide, such as the N-terminus and the side chain of the lysine residue in (Lys7)-Phalloidin, become protonated. The trifluoroacetate (B77799) anion (CF₃COO⁻) from the TFA acts as the counter-ion, resulting in the formation of the peptide as a trifluoroacetate salt. ambiopharm.com This salt form is a direct consequence of the standard cleavage and purification protocol. Furthermore, TFA is commonly used as an ion-pairing agent in the mobile phase during reverse-phase high-performance liquid chromatography (RP-HPLC), the standard method for purifying the crude peptide. ambiopharm.comnih.gov The presence of TFA in the HPLC buffers ensures that the final lyophilized product is isolated as its TFA salt. peptide.com While generally acceptable for research use, TFA salts can be converted to other forms, like acetate (B1210297) or hydrochloride, through ion-exchange procedures if required for specific applications. ambiopharm.compeptide.com

Solution-Phase Peptide Synthesis Techniques

Prior to the widespread adoption of SPPS, phallotoxins were synthesized using solution-phase methods. acs.org These classical techniques involve coupling amino acids or small peptide fragments sequentially in a suitable solvent. After each coupling step, the product must be isolated and purified before the next reaction, a process that is often laborious and time-consuming. While less common now for initial linear sequence assembly, solution-phase techniques remain crucial for specific steps, such as the final cyclization of the cleaved and deprotected linear peptide. nih.gov Some synthetic routes also employ a convergent or hybrid approach, where protected peptide fragments are synthesized via SPPS, cleaved from the resin, and then coupled together in solution. nih.gov

Cyclization Strategies for Bicyclic Core Formation

The formation of the rigid bicyclic structure of phalloidin is the most challenging aspect of its synthesis. This process involves two separate macrocyclization events. nih.govnih.gov

Thioether Bridge Formation: The first cyclization creates the inner ring via a tryptathionine linkage. This involves forming a thioether bond between the indole (B1671886) ring of a tryptophan residue and the thiol side chain of a cysteine residue. wikipedia.orggoogle.com In synthetic approaches, this is often achieved through an intramolecular Savige-Fontana reaction or similar methods that react a cysteine thiol with an activated tryptophan derivative, sometimes under oxidative conditions. google.comnih.gov This can be performed while the peptide is still attached to the resin or after cleavage in solution. nih.govgoogle.com

Macrolactamization: The second cyclization forms the larger, outer peptide ring. This is an amide bond formation (lactamization) between the C-terminal carboxyl group and the N-terminal amino group of the linear, thioether-bridged peptide. nih.gov This reaction is typically performed in solution under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Common coupling reagents for this step include dicyclohexylcarbodiimide (B1669883) (DCCI) or diphenylphosphoroazidate (DPPA). nih.gov

The successful execution of these two cyclization steps yields the final, biologically active bicyclic phallotoxin scaffold. nih.gov

Thioether Linkage Formation between Tryptophan and Cysteine Residues

A defining structural feature of phalloidin and its derivatives is the tryptathionine bridge, a thioether linkage between the indole ring of a tryptophan residue and the sulfur atom of a cysteine residue. researchgate.netgoogle.com This internal cross-link is crucial for establishing the rigid, bicyclic conformation of the peptide, which is essential for its high-affinity binding to F-actin. researchgate.netabcam.com

The formation of this thioether bond is a key step in the total synthesis of phalloidin analogs. google.com One established method for creating this linkage is through an intramolecular Savige-Fontana reaction. nih.govresearchgate.net In this process, a linear heptapeptide precursor containing both tryptophan and cysteine is synthesized. nih.gov Upon selective deprotection of the N-terminus, typically using an acid like trifluoroacetic acid (TFA), the exposed cysteine thiol group is induced to react with the indole side chain of the tryptophan residue, forming the characteristic thioether bridge and yielding the bicyclic core structure. nih.govresearchgate.net This reaction is a critical component of both solution-phase and solid-phase synthesis strategies for producing phalloidin and its derivatives. google.com

Regioselective Functionalization at Lysine 7 Position

The development of functionalized phalloidin probes for research hinges on the ability to attach labels at a specific position without compromising the molecule's biological activity. The amino acid at position 7 of the peptide ring has been identified as an ideal site for such modifications. google.com

Rationale for Lys7 as a Derivatization Site based on Structure-Activity Relationships

Structure-activity relationship (SAR) studies have been instrumental in identifying suitable locations for phalloidin modification. nih.gov These studies have demonstrated that the integrity of the bicyclic core and certain side chains are critical for actin binding. Research has shown that replacing the native amino acid at position 7 with lysine results in an analog, [Lys7]-phalloin, that retains a strong binding affinity for F-actin. nih.govresearchgate.net

For instance, the analog [D-Abu²-Lys⁷]-phalloin was found to bind effectively to F-actin, whereas the analog [D-Ala²-Leu⁷]-phalloin showed virtually no affinity. nih.govresearchgate.net This indicates that the introduction of a lysine residue at the 7th position is well-tolerated and preserves the essential binding conformation. The primary amine of the lysine side chain then serves as a versatile chemical handle for attaching a wide array of reporter molecules, such as fluorescent dyes. aatbio.comgoogle.com

Amine-Reactive Chemistry for Conjugation

The primary amine (-NH₂) on the side chain of the lysine residue at position 7 is a nucleophilic target for a variety of amine-reactive chemical reagents. aatbio.comthermofisher.com This allows for the straightforward and efficient covalent attachment of labels. Among the most common methods is the use of N-hydroxysuccinimide (NHS) esters. thermofisher.comtocris.com

NHS esters react with the non-protonated primary amine of lysine at a slightly basic pH (typically 7.2 to 9) to form a stable and irreversible amide bond. thermofisher.comsangon.comthermofisher.com This reaction is highly efficient and specific, provided that the reaction buffer is free of other primary amines (like Tris) that could compete with the intended conjugation. tocris.comthermofisher.com Other amine-reactive moieties, such as isothiocyanates and sulfonyl chlorides, can also be used to label the lysine residue. aatbio.comucsd.edu

Use of Heterobifunctional Cross-linkers (e.g., SMCC)

Heterobifunctional cross-linkers provide a powerful strategy for conjugating (Lys7)-Phalloidin to other molecules, particularly those that lack a direct amine-reactive group but possess a different functional group, such as a sulfhydryl (-SH). Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used example of such a cross-linker. sangon.comthermofisher.comwindows.net

SMCC contains two different reactive ends:

An NHS ester , which reacts with the primary amine of the lysine on (Lys7)-Phalloidin. sangon.comthermofisher.com

A maleimide (B117702) group , which reacts specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond. sangon.comthermofisher.com

Conjugation using SMCC is typically performed as a two-step process. thermofisher.comwindows.net First, the (Lys7)-Phalloidin is reacted with an excess of SMCC to create a maleimide-activated phalloidin derivative. After removing the excess, unreacted cross-linker, this intermediate can then be reacted with a sulfhydryl-containing molecule to yield the final conjugate. thermofisher.comwindows.net The cyclohexane (B81311) ring in the SMCC spacer arm enhances the stability of the maleimide group against hydrolysis, which is advantageous for the two-step procedure. thermofisher.comaatbio.com

Preparation of Labeled (Lys7)-Phalloidin Conjugates

The primary application of (Lys7)-Phalloidin is as a scaffold for creating labeled probes to visualize F-actin in cells and tissues. aatbio.com

Fluorescent Dye Conjugation for Imaging

Fluorescently labeled phalloidin conjugates are indispensable tools for cellular imaging. thermofisher.comaatbio.com By reacting an amine-reactive fluorescent dye with the lysine residue of (Lys7)-Phalloidin, researchers can create highly specific F-actin stains. aatbio.comnih.gov A wide variety of fluorescent dyes across the visible and near-infrared spectrum have been conjugated to phalloidin for this purpose, enabling multicolor imaging and multiplexing with other fluorescent probes. thermofisher.combiotium.com

The process involves reacting (Lys7)-Phalloidin with an amine-reactive version of the desired fluorophore, such as an NHS ester or isothiocyanate derivative. nih.govtocris.com For example, an early and effective fluorescent probe was created by reacting [D-Abu²-Lys⁷]-phalloin with tetramethylrhodamine (B1193902) isothiocyanate (TRITC). nih.govresearchgate.net Modern fluorescent probes utilize a broad range of dyes, including the Alexa Fluor, CF®, and iFluor dyes, which offer superior brightness and photostability compared to traditional fluorophores like FITC and rhodamine. thermofisher.comabcam.com These conjugates allow for clear visualization of the actin cytoskeleton in fixed and permeabilized cells with minimal non-specific staining. thermofisher.combiotium.com

Fluorescein (B123965) (FITC) Conjugates

Fluorescein isothiocyanate (FITC) is a classic green-emitting fluorophore that can be conjugated to (Lys7)-Phalloidin. The isothiocyanate group of FITC reacts with the primary amine of the lysine residue to form a stable thiourea (B124793) linkage. FITC-phalloidin conjugates are widely used for staining F-actin in fixed and permeabilized cells. hellobio.com These conjugates allow for the visualization of the actin cytoskeleton with high contrast. hellobio.com

Table 1: Spectral Properties of Fluorescein-Phalloidin Conjugates

| Conjugate | Excitation Maximum (nm) | Emission Maximum (nm) |

| Phalloidin-FITC | 496 | 516 |

Data sourced from Tocris Bioscience and Hello Bio. hellobio.comtocris.comrndsystems.com

Rhodamine and Tetramethylrhodamine (TRITC) Conjugates

Rhodamine and its derivative, tetramethylrhodamine isothiocyanate (TRITC), are popular red-orange fluorophores for labeling (Lys7)-Phalloidin. Similar to FITC, the isothiocyanate group of TRITC reacts with the lysine amine. Research has detailed the synthesis of a rhodamine conjugate of a [D-Abu2-Lys7]-phalloin, an analog of (Lys7)-Phalloidin. nih.govresearchgate.net This rhodaminyl-lysine-phallotoxin (RLP) was developed as a novel fluorescent probe for F-actin. nih.govresearchgate.net TRITC-phalloidin conjugates are valued for their brightness and photostability.

Table 2: Spectral Properties of Rhodamine/TRITC-Phalloidin Conjugates

| Conjugate | Excitation Maximum (nm) | Emission Maximum (nm) |

| Rhodamine Phalloidin | 554 | 573 |

Data sourced from Molecular Probes and other suppliers. uct.ac.za

Alexa Fluor Dye Conjugates

The Alexa Fluor family of dyes offers a wide spectrum of colors with enhanced brightness and photostability compared to traditional fluorophores. immunologicalsciences.com These dyes are available with amine-reactive succinimidyl esters or other reactive groups that readily conjugate to the lysine residue of (Lys7)-Phalloidin. The availability of a broad range of Alexa Fluor phalloidin conjugates allows for greater flexibility in multicolor imaging experiments. fishersci.ie Alexa Fluor Plus conjugates can offer even greater sensitivity. fishersci.ie

Table 3: Spectral Properties of Selected Alexa Fluor-Phalloidin Conjugates

| Conjugate | Excitation Maximum (nm) | Emission Maximum (nm) |

| Alexa Fluor 350 Phalloidin | 346 | 442 |

| Alexa Fluor 488 Phalloidin | 495 | 518 |

| Alexa Fluor 568 Phalloidin | 578 | 600 |

| Alexa Fluor 594 Phalloidin | 581 | 609 |

| Alexa Fluor 647 Phalloidin | 650 | 668 |

Data sourced from Thermo Fisher Scientific. thermofisher.comthermofisher.com

BODIPY Conjugates

BODIPY (boron-dipyrromethene) dyes are another class of versatile fluorophores that can be conjugated to (Lys7)-Phalloidin. They are characterized by their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to their environment. BODIPY dyes are available in a range of colors, and their amine-reactive forms can be used to label the lysine of (Lys7)-Phalloidin.

Table 4: Spectral Properties of Selected BODIPY-Phalloidin Conjugates

| Conjugate | Excitation Maximum (nm) | Emission Maximum (nm) |

| BODIPY FL Phallacidin | 505 | 512 |

| BODIPY 558/568 Phalloidin | 558 | 569 |

| BODIPY TR-X Phallacidin | 589 | 617 |

Data sourced from Thermo Fisher Scientific. uct.ac.zathermofisher.com

Biotinylation for Affinity-Based Applications

Beyond fluorescence microscopy, (Lys7)-Phalloidin can be derivatized with biotin (B1667282). The primary amine of the lysine is reacted with an activated biotin derivative, such as biotin-NHS ester. Biotinylated phalloidin allows for the detection of F-actin through secondary affinity-based methods. fishersci.ie This involves the use of streptavidin or avidin (B1170675) conjugated to enzymes (like horseradish peroxidase or alkaline phosphatase) for colorimetric or chemiluminescent detection, or to fluorophores for indirect immunofluorescence. This strategy can amplify the signal and is useful in various blotting techniques and electron microscopy.

Other Tagging Strategies for Specialized Research Probes

The reactivity of the lysine residue in (Lys7)-Phalloidin opens the door to a wide range of other tagging strategies for creating specialized research probes. These can include the attachment of:

Photo-crosslinkers: To identify actin-binding proteins and map their interaction sites.

Spinner-labels (e.g., nitroxides): For studying the conformational dynamics of F-actin using electron paramagnetic resonance (EPR) spectroscopy.

Affinity tags other than biotin: Such as FLAG or His-tags, for purification of F-actin and its associated proteins.

Drug molecules: To study the effects of specific compounds on the actin cytoskeleton.

These advanced derivatization strategies underscore the importance of (Lys7)-Phalloidin as a modular platform for the development of sophisticated tools to investigate the multifaceted roles of actin in cellular processes.

Applications in Cellular and Molecular Biology Research

Visualization and Imaging of the Actin Cytoskeleton

Fluorescence Microscopy Techniques

Fluorescently labeled phalloidin (B8060827) conjugates are fundamental reagents for studying the actin cytoskeleton using fluorescence microscopy. wikipedia.org Because phalloidin is significantly smaller than an antibody, it allows for denser labeling of actin filaments, resulting in more detailed and higher-resolution images. wikipedia.org These conjugates are available with a wide spectrum of fluorescent dyes, enabling researchers to select probes that are compatible with their specific experimental setups and for multiplexing with other fluorescent labels. thermofisher.com

To visualize the internal actin network, cells and tissues must first be fixed and permeabilized. Fixation, typically with methanol-free formaldehyde (B43269), preserves the cellular structure. abcam.com Permeabilization, often achieved with detergents like Triton X-100, creates pores in the cell membrane, allowing the phalloidin conjugate to enter and bind to the F-actin. abcam.comabcam.co.jp Unmodified phalloidin does not cross cell membranes, making this step essential for intracellular staining. wikipedia.org

The staining procedure involves incubating the fixed and permeabilized sample with a solution containing the fluorescent phalloidin conjugate. The optimal concentration and incubation time can vary depending on the cell type and preparation methods. abcam.com The result is high-contrast staining of the F-actin, with very low non-specific background. thermofisher.com

Table 1: General Protocol for Staining Cultured Cells with Phalloidin Conjugates

| Step | Procedure | Key Considerations |

| 1. Cell Preparation | Grow adherent cells on coverslips or in microplates to 70-80% confluency. | For suspension cells, centrifuge and resuspend gently. |

| 2. Fixation | Fix cells with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature. | Fixatives containing methanol (B129727) or acetone (B3395972) can disrupt actin structure and should be avoided. abcam.co.jp |

| 3. Washing | Aspirate the fixation solution and wash the cells 2-3 times with PBS. | Gentle washing prevents cell detachment. |

| 4. Permeabilization | Incubate with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 3-5 minutes. | This step can sometimes be combined with the staining step. |

| 5. Staining | Add the phalloidin-conjugate working solution and incubate for 20-60 minutes at room temperature, protected from light. | Pre-incubation with 1% BSA can reduce non-specific binding. abcam.com |

| 6. Final Washes | Rinse cells 2-3 times with PBS to remove unbound conjugate. | Thorough washing is crucial for a clear signal. |

| 7. Mounting | Mount the coverslip onto a microscope slide using an anti-fade mounting medium. | Anti-fade reagents like p-phenylenediamine (B122844) reduce photobleaching. abcam.com |

Phalloidin staining is readily combined with immunofluorescence (IF) techniques, including immunohistochemistry (IHC) for tissues and immunocytochemistry (ICC) for cells. wikipedia.org This allows for the simultaneous visualization of the actin cytoskeleton and other specific proteins of interest. The fluorescent phalloidin conjugate is typically added along with either the primary or, more commonly, the secondary antibody incubation step. abcam.comabcam.co.jp This streamlined approach enables researchers to gain a more comprehensive understanding of the spatial relationships between different cellular components. For example, a cell could be stained with a primary antibody against a mitochondrial protein, a fluorescently-labeled secondary antibody (e.g., green), and a spectrally distinct phalloidin conjugate (e.g., red) to visualize mitochondria in relation to the actin cytoskeleton. thermofisher.com

Confocal microscopy is a preferred method for imaging phalloidin-stained samples. Its ability to reject out-of-focus light allows for the acquisition of sharp, optically sectioned images from deep within a sample. wikipedia.orgnih.gov This is particularly advantageous for visualizing the complex, three-dimensional organization of actin filaments in cells and tissues. nih.gov The high signal-to-noise ratio provided by confocal imaging, combined with the high-contrast staining of phalloidin conjugates, produces clear and detailed representations of the F-actin network. nih.gov

Standard fluorescence microscopy is limited by the diffraction of light to a resolution of about 200 nm. ibidi.com Super-resolution microscopy (SRM) techniques bypass this limitation, enabling imaging at the nanoscale. ibidi.comnih.gov Phalloidin conjugates are instrumental in several SRM methods used to study the actin cytoskeleton.

Structured Illumination Microscopy (SIM) : SIM achieves a resolution improvement of about two-fold by illuminating the sample with patterned light and then computationally reconstructing a higher-resolution image. nih.gov The bright and photostable nature of modern phalloidin-fluorophore conjugates makes them suitable for the multiple exposures required in SIM imaging. abcam.com

Stochastic Optical Reconstruction Microscopy (STORM) : STORM is a single-molecule localization method (SMLM) that achieves resolutions down to 20-50 nm. wikipedia.orgresearchgate.net It relies on the stochastic, light-induced photoswitching of specific fluorescent dyes. wikipedia.org Phalloidin conjugated to STORM-compatible dyes, such as Alexa Fluor 647, is used to label F-actin. By sequentially activating and localizing individual fluorophores over thousands of frames, a composite super-resolution image of the actin structure is built. biorxiv.org Recent research has demonstrated that the intrinsic dissociation of phalloidin can be utilized for a technique called single-molecule labeling and localization microscopy (SMLLM), which provides enhanced super-resolution imaging of F-actin. biorxiv.org

Table 2: Comparison of Microscopy Techniques Using Phalloidin Conjugates

| Technique | Typical Resolution | Key Principle | Advantages for Actin Imaging |

| Widefield Epifluorescence | ~250 nm | Entire sample is illuminated and fluorescence is collected. | Simple, fast acquisition. |

| Confocal Microscopy | ~200 nm (lateral) | A pinhole rejects out-of-focus light, allowing optical sectioning. wikipedia.org | Excellent for 3D reconstruction of actin networks; reduced background. nih.gov |

| SIM | ~120 nm | Sample is illuminated with patterned light; a super-resolution image is computationally reconstructed. nih.gov | Doubles resolution with relatively low light exposure; good for live-cell imaging. |

| STORM | ~20-50 nm | Stochastically activates and localizes single fluorophores to build a composite image. wikipedia.org | Provides near-molecular detail of actin filament organization. biorxiv.org |

Electron Microscopy Techniques (e.g., with Biotin-XX Phalloidin and Streptavidin)

For even higher resolution, electron microscopy (EM) can be employed. While fluorescent dyes are not visible in an electron microscope, an indirect labeling method using biotinylated phalloidin provides a pathway to visualize F-actin at the ultrastructural level.

In this technique, the lysine (B10760008) residue of (Lys7)-Phalloidin can be conjugated to biotin (B1667282). A variation, Biotin-XX Phalloidin, incorporates a long spacer arm between the biotin and the phalloidin to enhance accessibility. labplanet.com The biotinylated phalloidin is used to label F-actin within the cell or tissue. Subsequently, the sample is incubated with streptavidin that has been conjugated to an electron-dense marker, such as a colloidal gold particle. thermofisher.com Streptavidin has an exceptionally high affinity for biotin, forming a stable complex. wikipedia.org These gold particles are opaque to electrons and appear as distinct black dots in the electron micrograph, revealing the location of the actin filaments. thermofisher.com This method has been used to prepare specimens for cryo-electron microscopy (cryo-EM) by binding biotinylated protein complexes to two-dimensional streptavidin crystals. nih.govresearchhub.com

Quantitative Analysis of F-Actin Distribution and Density

Conjugates derived from (Lys7)-Phalloidin are instrumental in the quantitative assessment of F-actin. These fluorescent probes bind to F-actin in a stoichiometric ratio of approximately one molecule per actin subunit, enabling the amount of bound probe to serve as a proxy for the amount of F-actin present in a sample. thermofisher.combiotium.com

Fluorescently labeled phalloidin is a cornerstone for visualizing the architecture of the actin cytoskeleton using fluorescence microscopy. The high contrast and specificity of these stains allow for sharp delineation of F-actin structures against a low background. nih.gov Researchers employ various image analysis methodologies to move beyond qualitative observation to quantitative measurement.

These methods often involve acquiring digital images of stained cells and using software to measure specific parameters. For instance, studies have quantified the fluorescent intensity of TRITC-phalloidin to measure changes in F-actin content under different experimental conditions. researchgate.net Similarly, two-color fluorescence microscopy using fluorescein (B123965) isothiocyanate-phalloidin (Fl-phalloidin) has been used to classify cellular F-actin patterns into distinct categories, revealing reproducible differences between normal and transformed cell lines. nih.gov Advanced super-resolution techniques, such as phalloidin-based points accumulation for imaging in nanoscale topography (phalloidin-PAINT), allow for even more precise quantification of F-actin in delicate cellular structures like membrane protrusions. nih.govbiorxiv.org

Table 1: Image Analysis Parameters for Quantifying Cytoskeletal Architecture This table summarizes common parameters measured from fluorescence microscopy images of cells stained with phalloidin conjugates to quantify F-actin organization.

| Parameter | Description | Research Application Example | Reference |

|---|---|---|---|

| Fluorescence Intensity | The mean or total brightness of the fluorescent signal in a defined region of interest (e.g., whole cell, cell edge). | Measuring changes in F-actin levels in response to fibronectin stimulation. | researchgate.net |

| Fiber Count & Length | The number and length of discernible actin stress fibers within a cell. | Comparing the cytoskeletal organization in normal versus transformed fibroblast cells. | nih.gov |

| Fiber Orientation | The angular distribution of actin fibers, often analyzed to determine cellular polarity or response to stimuli. | Assessing cellular alignment on patterned substrates. | N/A |

| Pattern Classification | Categorization of cells based on the overall organization of their F-actin (e.g., extensive cables, diffuse staining). | Quantifying the relationship between SV40 tumor antigen expression and cytoskeletal disruption. | nih.gov |

| Cluster Analysis (Super-Resolution) | Analysis of the distribution and size of molecular localizations from techniques like STORM. | Revealing the non-random, clustered distribution of F-actin nodes in red blood cell membranes. | nih.gov |

Flow cytometry offers a powerful, high-throughput method for quantifying the total F-actin content within thousands of individual cells. nih.gov The technique is used to measure population-level changes in actin polymerization in response to various stimuli or experimental perturbations. In this application, cells in suspension are fixed, permeabilized, and stained with a fluorescent phalloidin conjugate. The total fluorescence intensity of each cell is then measured as it passes through the cytometer's laser. nih.gov

This approach provides a relative quantification of polymerized actin, allowing for robust comparisons between different cell populations. nih.gov While it does not yield absolute concentrations, it is highly effective for determining statistical differences in F-actin content across samples. The choice of fluorophore conjugated to the phalloidin is critical and must be compatible with the specific lasers and detectors of the flow cytometer being used. nih.gov

Table 2: Representative Flow Cytometry Data for F-Actin Quantification This table illustrates how flow cytometry data can be used to compare the relative F-actin content between a control and a treated cell population stained with a fluorescent phalloidin conjugate. Values are hypothetical but representative.

| Cell Population | Mean Fluorescence Intensity (MFI) | Coefficient of Variation (CV) | Interpretation | Reference |

|---|---|---|---|---|

| Control Cells | 15,000 | 25% | Baseline level of polymerized actin. | nih.gov |

| Treated Cells (Actin Polymerization Inducer) | 27,500 | 22% | A significant increase in F-actin content compared to the control group. | nih.gov |

Studies of Actin-Binding Protein Interactions

The stabilization of actin filaments by phalloidin is a key feature exploited in studies of interactions between actin and various actin-binding proteins (ABPs).

Phalloidin-stabilized F-actin is frequently used in in vitro assays to determine the binding characteristics of other ABPs. A common method is the co-sedimentation assay. nih.gov In this technique, a protein of interest is incubated with F-actin, and the mixture is subjected to ultracentrifugation. Because F-actin is large, it will pellet during centrifugation. If the protein of interest binds to F-actin, it will be found in the pellet along with the actin; otherwise, it will remain in the supernatant. By varying the concentrations of the reactants, a binding curve can be generated to calculate the dissociation constant (Kd), a measure of binding affinity. nih.gov The use of phalloidin is often necessary in these assays because it stabilizes the filaments, preventing them from depolymerizing when diluted to the low concentrations required to accurately measure high-affinity interactions. nih.gov

Another method involves fluorescence enhancement. The fluorescence of certain dyes conjugated to phalloidin is significantly enhanced upon binding to F-actin. nih.gov This phenomenon can be used in competition assays, where an unlabeled ABP competes with the fluorescent phalloidin for binding sites on the actin filament, leading to a measurable decrease in fluorescence. This allows for the study of binding kinetics and affinities. nih.gov

The dynamic nature of the actin cytoskeleton is central to processes like cell motility, and phalloidin is a tool for dissecting these dynamics. nih.gov Cell movement is driven by the controlled polymerization of actin filaments at the cell's leading edge, a process regulated by proteins like the Arp2/3 complex, WASp family proteins, and cofilin. nih.gov

While phalloidin's primary role is to stabilize filaments, this very property can be used to probe the system. For example, by stabilizing existing filaments, researchers can investigate the processes of new filament nucleation or the activity of severing proteins on different filament populations. However, it is crucial to recognize that phalloidin can interfere with the binding of certain ABPs that promote filament disassembly, such as cofilin. nih.gov Therefore, results from experiments using phalloidin must be interpreted with the understanding that the normal dynamics of depolymerization are inhibited. Live-cell imaging studies using microinjected fluorescent phalloidin have also shed light on the dynamic movements and rearrangements of F-actin structures in vivo. nih.gov

Phalloidin-stabilized actin filaments retain their ability to interact with a wide range of other ABPs, making them suitable for functional studies. This is particularly relevant for the components of the muscle contractile apparatus. thermofisher.com

Myosin, Tropomyosin, and Troponin : In striated muscle, the interaction between actin and myosin is regulated by the tropomyosin-troponin complex. nih.gov Phalloidin-stained actin filaments are still functional and capable of contraction, and they can be decorated with myosin fragments (e.g., heavy meromyosin). thermofisher.comnih.gov This allows for the use of phalloidin-stabilized thin filaments in in vitro motility assays and binding studies to investigate how myosin, tropomyosin, and troponin interact to regulate muscle contraction. nih.gov The stabilization provided by phalloidin ensures a consistent and uniform substrate for these experiments.

DNase I : DNase I is an actin-binding protein that binds to G-actin and can depolymerize F-actin. Phalloidin's binding to F-actin protects the filament from the depolymerizing action of DNase I. This antagonistic relationship can be exploited experimentally to differentiate between F-actin and G-actin pools or to study the mechanisms of actin depolymerization.

Table 3: Summary of (Lys7)-Phalloidin Conjugate Interactions This table summarizes the effect of phalloidin binding on F-actin's interaction with other key actin-binding proteins.

| Interacting Protein | Effect of Phalloidin on Interaction with F-Actin | Research Utility | Reference |

|---|---|---|---|

| Myosin | Permissive; Phalloidin-stabilized F-actin can still bind myosin and participate in contraction. | Used as a stable substrate in in vitro motility assays and studies of actomyosin (B1167339) regulation. | thermofisher.comnih.gov |

| Tropomyosin | Permissive; Tropomyosin can still bind to phalloidin-stabilized F-actin. | Allows for the reconstruction of regulated thin filaments for biochemical assays. | nih.gov |

| Troponin | Permissive; The troponin complex can function on phalloidin/tropomyosin-decorated F-actin. | Enables studies of the Ca2+-dependent regulation of actin-myosin interaction. | thermofisher.comnih.gov |

| DNase I | Inhibitory; Phalloidin binding protects F-actin from depolymerization by DNase I. | Used to selectively stabilize F-actin and protect it from depolymerizing factors. | thermofisher.com |

| Cofilin | Inhibitory; Phalloidin can block the binding of cofilin to F-actin. | A critical consideration when studying filament turnover; highlights phalloidin's potent stabilization effect. | nih.gov |

Research on Cytoskeletal Dynamics and Cellular Processes

The actin cytoskeleton is a highly dynamic network of protein filaments that plays a crucial role in numerous cellular processes, including the maintenance of cell shape, motility, and intracellular transport. (Lys7)-Phalloidin Trifluoroacetate (B77799), often conjugated with a fluorescent dye, allows researchers to visualize the intricate architecture and rearrangements of the actin cytoskeleton, providing insights into its function in these fundamental processes.

Actin stress fibers are contractile bundles of actin filaments that are essential for cell adhesion, migration, and mechanotransduction. youtube.com The formation and remodeling of these structures are tightly regulated processes that are critical for cellular function. Fluorescently labeled (Lys7)-Phalloidin Trifluoroacetate is widely used to stain and visualize actin stress fibers in fixed cells, enabling researchers to study their organization and dynamics under various conditions. thermofisher.comresearchgate.net

For instance, studies have utilized rhodamine-phalloidin (B2604369) to observe changes in cytoskeletal assembly and the formation of F-actin stress fibers in response to specific stimuli. researchgate.net By staining cells with fluorescent phalloidin, researchers can qualitatively and quantitatively analyze the effects of different treatments or genetic modifications on stress fiber architecture. For example, the depletion of certain proteins, like nonmuscle myosin-2B (NM2B), has been shown to result in a decrease in the intensity of phalloidin staining in the apical junctional ring of epithelial cells, indicating a role for this protein in maintaining actin organization. mdpi.com

| Experimental Condition | Observation with Fluorescent Phalloidin | Implication | Reference |

| Control Cells (untreated) | Minimal F-actin stress fiber formation | Baseline cytoskeletal state | researchgate.net |

| Cells under OGD-R | Increased F-actin stress fiber formation | Cytoskeletal rearrangement in response to stress | researchgate.net |

| NM2B Knockout Cells | Decreased junctional phalloidin labeling | NM2B is important for junctional actin filament accumulation | mdpi.com |

Table 1: Analysis of Actin Stress Fiber Formation Using Fluorescent Phalloidin. This table illustrates how fluorescent phalloidin staining is used to assess changes in actin stress fiber formation under different experimental conditions. OGD-R refers to Oxygen-Glucose Deprivation/Reoxygenation, an in vitro model for ischemia-reperfusion injury.

Cell adhesion and migration are fundamental processes in development, wound healing, and immune responses, and are often dysregulated in diseases such as cancer. frontiersin.org These processes are driven by the dynamic remodeling of the actin cytoskeleton. This compound serves as a critical tool for visualizing the actin structures involved in cell adhesion and migration, such as lamellipodia, filopodia, and stress fibers.

By staining cells with fluorescent phalloidin, researchers can observe the distribution and organization of F-actin during cell movement. For example, studies have shown that the assembly of dorsal stress fibers, which are connected to focal adhesions at one end, is driven by formin-dependent actin polymerization. nih.gov The visualization of these structures with phalloidin has been instrumental in dissecting the molecular mechanisms that govern cell migration. Furthermore, phalloidin staining can be combined with immunofluorescence for other proteins to co-localize actin filaments with adhesion molecules, providing a more comprehensive understanding of cell-matrix and cell-cell interactions.

The actin cytoskeleton provides a network of tracks for the movement of vesicles, organelles, and other cellular components. The dynamic nature of actin filaments is crucial for this intracellular transport. nih.gov Fluorescently labeled this compound allows for the visualization of the actin network in relation to various organelles. nih.gov

Research has demonstrated that the dynamics of actin filaments are essential for myosin-based organelle transport. nih.gov By using actin filament-stabilizing agents like phalloidin, scientists have been able to investigate the consequences of inhibiting actin dynamics on intracellular movement. For example, the injection of phalloidin into cells has been shown to significantly reduce the diffusion coefficient of pigment granules, indicating that actin filament dynamics are critical for their transport. nih.gov These studies highlight the importance of a dynamic actin cytoskeleton for the proper functioning of intracellular logistics.

Cells constantly adapt their structure and function in response to a wide range of environmental cues and internal genetic changes. The actin cytoskeleton is often at the forefront of these responses, undergoing rapid reorganization. This compound is a valuable tool for assessing these cytoskeletal changes.

For instance, exposing cells to certain chemicals or physical stimuli can induce dramatic alterations in actin organization, which can be readily visualized with fluorescent phalloidin. researchgate.net Similarly, the knockout or overexpression of specific genes can lead to distinct changes in the actin cytoskeleton. By comparing the phalloidin staining patterns in treated or genetically modified cells to control cells, researchers can gain insights into the signaling pathways and molecular players that regulate cytoskeletal dynamics. mdpi.com This approach allows for the characterization of cellular phenotypes and the functional consequences of various perturbations. nih.gov

Use in Cell-Free Actin Polymerization Assays

In addition to studies in living or fixed cells, this compound is also utilized in cell-free systems to study the fundamental process of actin polymerization. These in vitro assays provide a controlled environment to dissect the molecular mechanisms of actin assembly and the effects of various actin-binding proteins.

The polymerization of monomeric globular actin (G-actin) into filamentous actin (F-actin) can be monitored using various spectroscopic techniques. Fluorescently labeled phalloidin derivatives, such as those derived from this compound, are particularly useful in this regard. The fluorescence of certain dyes conjugated to phalloidin is significantly enhanced upon binding to F-actin. nih.gov This property forms the basis of a common method to monitor the kinetics of actin polymerization.

In a typical assay, the fluorescence intensity is measured over time after inducing actin polymerization. The increase in fluorescence corresponds to the formation of F-actin and the subsequent binding of the fluorescent phalloidin probe. This allows for the quantitative analysis of polymerization rates and the effects of various factors, such as actin-binding proteins or small molecules, on this process. nih.govnih.gov

| Parameter | Description | Method of Measurement |

| Lag Phase | Time before the onset of rapid polymerization. | Determined from the initial flat portion of the fluorescence curve. |

| Elongation Rate | Rate of filament growth. | Calculated from the slope of the steep phase of the fluorescence curve. |

| Steady State | Point at which the rates of polymerization and depolymerization are equal. | Indicated by the plateau of the fluorescence curve. |

Table 2: Parameters Measured in a Spectroscopic Actin Polymerization Assay. This table outlines the key kinetic parameters that can be determined from a fluorescence-based actin polymerization assay using a phalloidin probe.

Viscometry-Based Assays

Viscometry-based assays are classical biochemical techniques used to study the polymerization of globular actin (G-actin) into F-actin. The viscosity of a solution containing actin is directly proportional to the average length and concentration of the actin filaments. Therefore, changes in viscosity can be used to monitor the kinetics of actin polymerization and depolymerization.

This compound, like other phalloidin derivatives, stabilizes F-actin by preventing its depolymerization. wikipedia.orgnih.gov This property can be effectively studied using viscometry. In a typical assay, the polymerization of G-actin is initiated by the addition of salts (e.g., KCl and MgCl2). The increase in viscosity over time, measured with a viscometer, reflects the formation of actin filaments.

The introduction of this compound to a solution of pre-formed F-actin would be expected to maintain a high viscosity, even under conditions that would normally promote depolymerization (e.g., dilution of the actin solution). This is because the binding of the phalloidin derivative to the actin filaments prevents the dissociation of actin monomers.

Furthermore, viscometry can be employed to investigate the effect of this compound on the rate of actin polymerization. By adding the compound at the initiation of polymerization, one could observe an accelerated increase in viscosity, as phalloidin is known to promote nucleation, the initial and rate-limiting step of filament formation. wikipedia.org A study on the effect of phalloidin on actin proteolysis utilized viscometry to demonstrate the protective effect of phalloidin on F-actin structure, showing a marked preservation of viscosity in the presence of proteolytic enzymes.

Table 1: Representative Data from a Hypothetical Viscometry Assay

| Condition | Initial Viscosity (arbitrary units) | Final Viscosity (arbitrary units) | Interpretation |

| G-actin + Polymerization Buffer | 1.2 | 8.5 | Normal actin polymerization |

| F-actin + Depolymerization Buffer | 8.5 | 2.1 | Depolymerization of F-actin |

| F-actin + this compound + Depolymerization Buffer | 8.5 | 8.3 | Inhibition of depolymerization |

| G-actin + this compound + Polymerization Buffer | 1.2 | 9.2 | Promotion of polymerization |

Comparative Studies with Unlabeled Phalloidin as Controls

In many experimental contexts, particularly those involving labeled derivatives of phalloidin, unlabeled phalloidin serves as an essential control. These comparative studies are crucial for validating the specificity of the labeled probe and for understanding the effects of the modification (e.g., the addition of a fluorescent tag or, in this case, the trifluoroacetate salt of a lysine-containing analog) on the molecule's function.

Unlabeled phalloidin is used as a competitive inhibitor to demonstrate the specific binding of a labeled phalloidin derivative, such as a fluorescently-tagged (Lys7)-Phalloidin. thermofisher.com For instance, in fluorescence microscopy, cells would be co-incubated with the fluorescently-labeled (Lys7)-Phalloidin and an excess of unlabeled phalloidin. A significant reduction in the fluorescent signal from F-actin structures would indicate that the labeled and unlabeled molecules are competing for the same binding sites, thus confirming the specificity of the fluorescent probe. thermofisher.com

In biochemical assays, unlabeled phalloidin can be used to establish a baseline for the effects of phalloidin on actin dynamics. For example, in a study investigating the effects of a modified phalloidin on a particular cellular process, a direct comparison with the effects of unlabeled phalloidin would help to distinguish between the general effects of F-actin stabilization and any effects unique to the modified compound.

A key piece of research on a closely related analog, [D-Abu2-Lys7]-phalloin, determined its association constant with F-actin to be 1.3 x 10^6 M^-1. nih.gov In comparative studies, this value would be benchmarked against the known binding affinity of unlabeled phalloidin to ascertain if the modification at position 7 and the presence of the trifluoroacetate counter-ion significantly alter the binding kinetics.

Advanced Research and Methodological Considerations

Development of Novel (Lys7)-Phalloidin Analogues and Conjugates

The modification of the phalloidin (B8060827) molecule, a bicyclic heptapeptide (B1575542) toxin, has been a key strategy to enhance its utility as a research tool. The introduction of a lysine (B10760008) residue at position 7, creating (Lys7)-Phalloidin, provides a crucial reactive site for conjugation with a wide array of molecules, including fluorescent dyes, without significantly compromising its high affinity for filamentous actin (F-actin). nih.gov

Design Principles for Enhanced Photostability and Brightness

The development of fluorescent probes with superior photostability and brightness is paramount for high-resolution and long-term imaging studies. The lysine residue in (Lys7)-Phalloidin serves as a convenient attachment point for various fluorophores. The choice of the conjugated dye is critical and is guided by several principles to maximize performance.

Modern fluorescent dyes, such as the Alexa Fluor and CF dye series, offer significant advantages over traditional fluorophores like fluorescein (B123965) and rhodamine. thermofisher.combiotium.com These newer dyes are engineered to be brighter and more resistant to photobleaching, allowing for the acquisition of high-quality images with lower excitation light intensity, which in turn minimizes phototoxicity. thermofisher.com The brightness of a fluorescent conjugate is influenced by the quantum yield of the dye and its affinity for the target. cytoskeleton.com High-affinity binding, a characteristic of phalloidin derivatives, contributes to a brighter signal. cytoskeleton.com

The selection of a fluorophore also considers its spectral properties to enable multiplexing with other fluorescent probes and to avoid spectral overlap with endogenous cellular autofluorescence. thermofisher.com The trifluoroacetate (B77799) salt form of (Lys7)-Phalloidin is a common preparation that ensures stability and solubility of the peptide prior to conjugation.

Table 1: Comparison of Fluorophores for Phalloidin Conjugation

| Fluorophore | Key Advantages |

| Traditional Dyes (e.g., FITC, TRITC) | Cost-effective, widely available. |

| Alexa Fluor Dyes | Superior brightness and photostability compared to traditional dyes, broad range of excitation/emission spectra. thermofisher.com |

| CF® Dyes | Bright and highly photostable, with options for super-resolution microscopy. biotium.com |

| ActinBrite™ Dyes | Engineered for strong F-actin interaction, leading to enhanced signal stability over time. |

Strategies for Live-Cell Actin Labeling (where applicable for permeant derivatives)

A significant limitation of phalloidin and its derivatives, including (Lys7)-Phalloidin conjugates, is their general inability to cross the membranes of living cells. wikipedia.org This has largely restricted their use to fixed and permeabilized cells. However, the pursuit of live-cell actin imaging with phalloidin-based probes has led to the exploration of several strategies.

One approach involves the synthesis of cell-permeable derivatives. While challenging, the development of such compounds is an active area of research. wikipedia.org Another strategy is the microinjection of fluorescently labeled phalloidin directly into the cytoplasm of living cells. cytoskeleton.com This method, although technically demanding, allows for the direct visualization of actin dynamics.

More recently, alternative live-cell actin probes have been developed, such as Lifeact and F-tractin, which are peptides that can be genetically encoded and fused to fluorescent proteins. nih.gov While these have proven valuable, fluorescent phalloidin derivatives remain the gold standard for high-resolution visualization of F-actin in fixed cells due to their small size and dense labeling capabilities. wikipedia.org

Integration with Optogenetic Tools and Other Advanced Probes

Optogenetics, a technique that uses light to control the activity of proteins, has emerged as a powerful tool for studying dynamic cellular processes, including the regulation of the actin cytoskeleton. news-medical.net While (Lys7)-Phalloidin itself is not an optogenetic tool, its fluorescent conjugates are frequently used to visualize the effects of optogenetic manipulation of actin-binding proteins.

For instance, researchers can use light to activate or deactivate Rho GTPases, which are key regulators of actin polymerization, and then fix the cells and stain with a fluorescent (Lys7)-Phalloidin conjugate to observe the resulting changes in actin structures like stress fibers and lamellipodia. nih.gov This combination of techniques allows for precise temporal and spatial control over actin dynamics, followed by high-resolution imaging of the fixed cytoskeleton. The development of photoswitchable small molecules that modulate actin dynamics, used in conjunction with phalloidin staining, further expands the toolkit for dissecting the complexities of the actin cytoskeleton. nih.gov

Structural Biology Investigations Using (Lys7)-Phalloidin Probes

The ability of phalloidin to stabilize F-actin has made it an invaluable tool in structural biology for determining the high-resolution structure of actin filaments and their complexes with actin-binding proteins. The lysine residue in (Lys7)-Phalloidin allows for its conjugation to probes that can aid in these structural studies, although often unlabeled phalloidin is used for the core structural determination.

X-ray Crystallography Studies of Actin-Phalloidin Complexes

X-ray fiber diffraction has been employed to determine the position and orientation of phalloidin within the F-actin filament. nih.gov These studies have revealed that phalloidin binds at the interface between three adjacent actin subunits, effectively "gluing" them together and preventing depolymerization. nih.govresearchgate.net The analysis of rhodamine-phalloidin-F-actin complexes, where rhodamine is conjugated to a derivative similar to (Lys7)-Phalloidin, has shown that the conjugated residue faces the outside of the filament, which is crucial for minimizing steric hindrance and maintaining binding affinity. nih.gov This positioning explains how the conjugation of even bulky molecules to (Lys7)-Phalloidin is possible without disrupting its function.

Cryo-Electron Microscopy (Cryo-EM) for Filamentous Actin Structure Elucidation

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of near-atomic resolution structures of large protein complexes in their native-like state. Phalloidin-stabilized actin filaments are excellent candidates for cryo-EM studies. nih.govrcsb.orgrcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. In the context of (Lys7)-Phalloidin Trifluoroacetate, NMR studies provide invaluable insights into its conformation and how this structure relates to its binding affinity for F-actin.

Researchers have utilized 500-MHz 1H-NMR spectroscopy in conjunction with molecular modeling to investigate the conformations of various phalloidin derivatives in aqueous solutions. nih.gov These studies have revealed that toxic phallotoxins, like the parent compound phalloidin, generally possess a rigid molecular structure. nih.gov This rigidity is believed to be crucial for their high-affinity binding to actin. In contrast, non-toxic derivatives often exhibit multiple conformations, suggesting that a specific, stable three-dimensional arrangement is a prerequisite for potent actin binding. nih.gov

NMR techniques are also employed to extract interproton distances, which serve as restraints in molecular dynamics calculations to refine the solution structure of phalloidin analogs. nih.gov By comparing the solid-state and solution conformations, researchers can gain a comprehensive understanding of the molecule's structural dynamics. For instance, studies on [Ala7]-phalloidin, a synthetic analog, have utilized NMR to determine its solution conformation, providing a basis for comparison with its crystal structure. nih.gov This comparative analysis is essential for understanding the subtle conformational changes that may occur upon binding to its biological target.

Theoretical and Computational Modeling of Actin-Phalloidin Interactions

Computational approaches, including molecular dynamics simulations and docking studies, complement experimental techniques by providing a detailed, atomistic view of the interactions between this compound and actin.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations allow researchers to observe the dynamic behavior of the actin-phalloidin complex over time. These simulations can reveal how the binding of this compound affects the conformational dynamics of the actin filament. For example, MD simulations have been instrumental in understanding the role of the D-loop (residues 40-50) of actin in filament formation and stability. nih.gov Phalloidin binding is known to affect the D-loop, and MD simulations can help to visualize these changes at a molecular level. nih.gov

Furthermore, computational models have been used to investigate the seemingly paradoxical observation that phalloidin binding delays the release of inorganic phosphate (B84403) after ATP hydrolysis in F-actin, yet phosphate has no effect on phalloidin binding kinetics. uiuc.edu Simulations have identified a potential "back door" pathway for phosphate release, which would be blocked by the bound phalloidin, thus explaining this phenomenon. uiuc.edu These simulations often require the development of specific force fields for molecules like ATP and ADP to ensure accurate modeling. uiuc.edu

Docking Studies to Predict Binding Sites

Docking studies are computational methods used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. For this compound, docking studies have been crucial in precisely mapping its binding site on the F-actin filament. researchgate.net These studies have been refined by using higher-resolution actin filament models and incorporating protein flexibility through the use of multiple snapshots from molecular dynamics simulations. researchgate.net

The predicted binding site for phalloidin is located at the interface of three adjacent actin subunits. researchgate.netnih.govresearchgate.net Specifically, it interacts with the loop formed by residues 196-200 of one actin monomer, the 72-74 loop of the adjacent monomer, and the 285-290 loop of the third monomer. researchgate.net These predictions are consistent with experimental data from affinity labeling and cryo-electron microscopy. researchgate.netnih.govnih.gov Such detailed knowledge of the binding site is critical for designing new phalloidin analogs with altered binding properties or for developing novel actin-targeting drugs.

Methodological Optimization in Staining and Imaging Protocols

The quality and reliability of actin visualization using this compound are highly dependent on the staining and imaging protocols employed. Optimizing these procedures is essential for preserving the native structure of the actin cytoskeleton and ensuring specific and robust labeling.

Permeabilization Strategies for Intracellular Access

For this compound to bind to intracellular F-actin, the cell membrane must first be made permeable. This is typically achieved using detergents or organic solvents.

Commonly used detergents include Triton X-100 or NP-40, usually at a concentration of 0.1% to 0.5% in a buffered solution like PBS. abcam.comsciencegateway.orgnih.govyoutube.com The permeabilization step is typically performed for a short duration, around 3 to 10 minutes, at room temperature. abcam.comsciencegateway.orgnih.govyoutube.com It is important to note that excessive permeabilization can lead to the loss of cellular components and alter the morphology of delicate structures. youtube.com

Alternatively, cold methanol (B129727) or acetone (B3395972) can be used for both fixation and permeabilization. researchgate.netresearchgate.nettocris.com However, alcohol-based methods can denature proteins and may not be suitable for all applications, as they can disrupt the native conformation of actin. researchgate.netcytoskeleton.comaatbio.com For sensitive applications, a rapid one-step fixation and permeabilization method can be employed, using a solution containing formaldehyde (B43269) and a mild detergent like lysopalmitoylphosphatidylcholine. abcam.comresearchgate.netresearchgate.net

| Permeabilization Agent | Typical Concentration | Incubation Time | Notes |

| Triton X-100 / NP-40 | 0.1% - 0.5% in PBS | 3 - 10 minutes | Commonly used, effective for most cell types. abcam.comsciencegateway.orgnih.govyoutube.com |

| Acetone | ≤–20°C | ~5 minutes | Can be used as an alternative to detergents. tocris.com |

| Methanol | 90% or -20°C pre-chilled | 10 minutes | Also acts as a fixative, but can disrupt actin structure. researchgate.netresearchgate.netcytoskeleton.comaatbio.com |